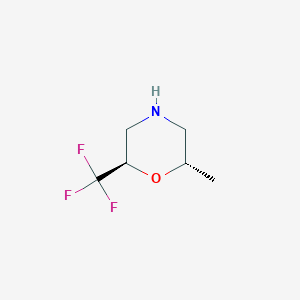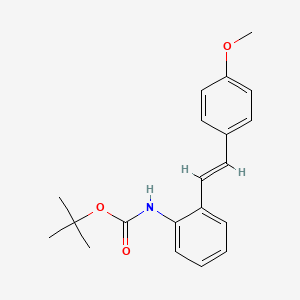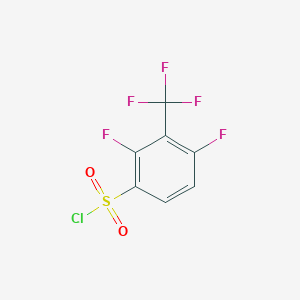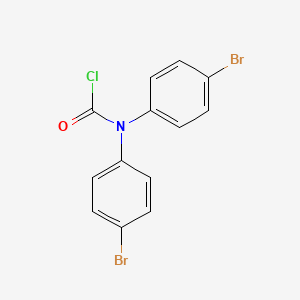
Bis(4-bromophenyl)carbamic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-bromophenyl)carbamic chloride is an organic compound characterized by the presence of two bromophenyl groups attached to a carbamic chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-bromophenyl)carbamic chloride typically involves the reaction of 4-bromophenyl isocyanate with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction proceeds as follows: [ \text{4-Bromophenyl isocyanate} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The bromophenyl groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as carbamates, ureas, or thiocarbamates can be formed.
Oxidation Products: Oxidation of the bromophenyl groups can lead to the formation of bromobenzoic acids or bromobenzaldehydes.
Reduction Products: Reduction can yield bromophenylamines or bromophenyl alcohols.
科学的研究の応用
Bis(4-bromophenyl)carbamic chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Bis(4-bromophenyl)carbamic chloride involves its reactivity towards nucleophiles and electrophiles. The carbamic chloride moiety is highly reactive and can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The bromophenyl groups can interact with aromatic residues in proteins, affecting their structure and function.
類似化合物との比較
Bis(4-chlorophenyl)carbamic chloride: Similar structure but with chlorine atoms instead of bromine.
Bis(4-fluorophenyl)carbamic chloride: Contains fluorine atoms, leading to different reactivity and properties.
Bis(4-methylphenyl)carbamic chloride: Methyl groups replace the bromine atoms, affecting the compound’s steric and electronic properties.
Uniqueness: Bis(4-bromophenyl)carbamic chloride is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its analogs. The bromine atoms can participate in halogen bonding, influencing the compound’s interactions with biological targets.
特性
分子式 |
C13H8Br2ClNO |
|---|---|
分子量 |
389.47 g/mol |
IUPAC名 |
N,N-bis(4-bromophenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-1-5-11(6-2-9)17(13(16)18)12-7-3-10(15)4-8-12/h1-8H |
InChIキー |
VCROENWNECXQIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



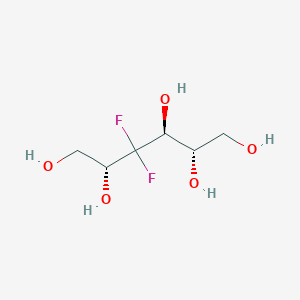
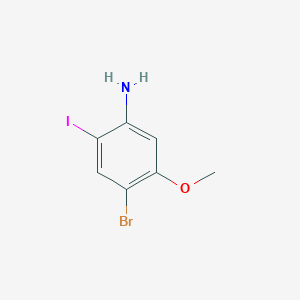
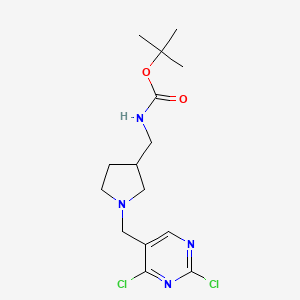
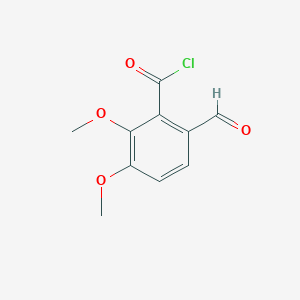
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
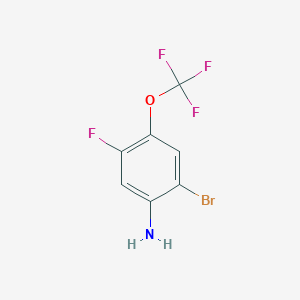
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
